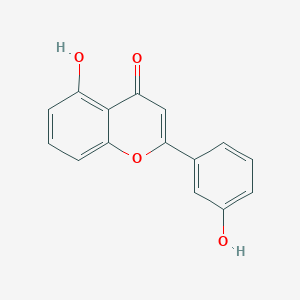

5,3'-Dihydroxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

6665-68-5 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

5-hydroxy-2-(3-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O4/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8,16-17H |

InChI Key |

SZMQXDYEGKRZDG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(C=CC=C3O2)O |

Synonyms |

5-Hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Natural Plant Sources and Derivation

5,3'-Dihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in a variety of plants. While its presence is not as widespread as some other common flavonoids, it has been identified in specific plant species. Research has indicated the presence of related hydroxyflavones in various plants, suggesting potential sources for this compound or its derivatives. For instance, the medicinal plant Dactylorhiza maculata has been shown to contain a variety of hydroxyflavones, including 5-hydroxyflavone (B191505) and 7,8-dihydroxyflavone (B1666355). researchgate.net Additionally, a derivative, 5,3',4'-trihydroxyflavone, has been reported in Eugenia polyantha.

The biosynthesis of this compound, like other flavonoids, follows the general phenylpropanoid pathway. This intricate process begins with the amino acid phenylalanine. nih.gov Through a series of enzymatic reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), phenylalanine is converted into p-coumaroyl-CoA. nih.gov

The subsequent crucial step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. nih.gov Chalcone isomerase (CHI) then facilitates the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin, which serves as a central precursor for a wide array of flavonoids. nih.gov From naringenin, the formation of this compound would necessitate hydroxylation at the 3'-position of the B-ring. This hydroxylation is typically carried out by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase. phytomorphology.com Following or preceding this hydroxylation, the formation of the double bond between C2 and C3 in the C-ring, converting the flavanone skeleton to a flavone (B191248), is catalyzed by flavone synthase (FNS). nih.gov

The table below summarizes the key enzymes involved in the general flavonoid biosynthesis pathway leading to flavone structures.

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to naringenin. |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of flavonoids at the 3' position. |

| Flavone synthase | FNS | Introduces a double bond in the C-ring to form a flavone. |

Presence and Metabolism in Biological Matrices

Upon ingestion, this compound, like other flavonoids, is subject to metabolic processes in the body, primarily in the liver and by the gut microbiota. These metabolic transformations significantly influence its bioavailability and biological activity.

Hepatic Metabolism: The liver is a major site for the metabolism of xenobiotics, including flavonoids. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a crucial role in the phase I metabolism of these compounds. Studies on various flavones have demonstrated that CYP enzymes can catalyze hydroxylation reactions at different positions on the flavonoid skeleton. nih.gov For this compound, further hydroxylation could occur, leading to the formation of polyhydroxylated flavones. Following phase I metabolism, the hydroxylated metabolites, as well as the parent compound, can undergo phase II conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. Research on a related compound, 5,7,3',4'-tetramethoxyflavone, in rats has identified hydroxylated and sulfated metabolites in the urine, providing a model for the potential metabolic fate of this compound.

Gut Microbiota Metabolism: The gut microbiome plays a pivotal role in the metabolism of flavonoids that are not absorbed in the small intestine. Intestinal bacteria possess a wide array of enzymes capable of degrading the flavonoid structure. Research has shown that human gut microflora can degrade this compound. iastate.edu This degradation often involves the cleavage of the C-ring, leading to the formation of various phenolic acids and other smaller aromatic compounds. One study investigating the microbial degradation of fourteen different flavonoids found that the rate of degradation is dependent on the hydroxylation pattern of the flavonoid. iastate.edu The degradation products of flavonoids by the gut microbiota can be absorbed into the systemic circulation and may exert their own biological effects. For example, the microbial metabolite of (-)-epicatechin, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, has been detected in human plasma and urine and exhibits antioxidant activity. nih.govresearchgate.netnih.gov While specific degradation products of this compound from gut microbial metabolism have not been extensively characterized, it is expected to follow similar degradation pathways as other dihydroxyflavones.

The presence of this compound and its metabolites in biological matrices such as plasma and urine is a key indicator of its absorption and metabolic fate. While specific data on the detection and quantification of this compound and its metabolites in human biological fluids are limited, studies on other flavonoids provide insights. For instance, metabolites of 5,7,3',4'-tetramethoxyflavone have been identified in rat urine. researchgate.net Furthermore, various phenolic acid metabolites derived from flavonoid consumption have been detected in human plasma. uacj.mx

The table below outlines the major metabolic pathways for flavonoids in biological systems.

| Metabolic Process | Location | Key Enzymes/Factors | Potential Products |

| Phase I Metabolism | Liver | Cytochrome P450 enzymes | Hydroxylated flavones |

| Phase II Metabolism | Liver | UDP-glucuronosyltransferases, Sulfotransferases | Glucuronidated and sulfated conjugates |

| Gut Microbiota Degradation | Colon | Bacterial enzymes (e.g., glucosidases, reductases, hydrolases) | Phenolic acids, smaller aromatic compounds |

Synthetic Methodologies and Derivatization Strategies

Established Chemical Synthesis Pathways

The construction of the flavone (B191248) skeleton is primarily achieved through several key synthetic routes that have been refined over time. These pathways typically involve the formation of a critical intermediate, which then undergoes cyclization to yield the final flavone ring system.

The Baker-Venkataraman rearrangement is a venerable and reliable method for synthesizing flavones. wikipedia.orguclan.ac.uk This reaction sequence involves three main steps:

Esterification : The synthesis begins with the acylation of a suitably substituted 2-hydroxyacetophenone (B1195853). For 5,3'-dihydroxyflavone, the starting material would be 2,6-dihydroxyacetophenone, which is reacted with an aromatic acid chloride, specifically 3-hydroxybenzoyl chloride (potentially with hydroxyl groups protected), to form an aryl ester. wiley.com

Rearrangement : The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone. wikipedia.orgorganic-chemistry.org This key transformation, the Baker-Venkataraman rearrangement, proceeds through the formation of an enolate by the abstraction of an alpha-hydrogen, followed by an intramolecular acyl transfer. wikipedia.orguclan.ac.uk

Cyclization : The 1,3-diketone intermediate is then cyclized under acidic conditions, which promotes dehydration and the formation of the chromone (B188151) ring, yielding the flavone structure. wiley.cominnovareacademics.in

The management of hydroxyl groups is critical, and protective groups, such as methyl ethers, are often employed during the synthesis to prevent unwanted side reactions, followed by a final deprotection step. uclan.ac.uk

Modern synthetic strategies offer alternative and often more versatile routes to flavones, including this compound.

Claisen-Schmidt Condensation to Chalcones : This is one of the most common methods for flavone synthesis. semanticscholar.orgorientjchem.org It involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (e.g., 2,6-dihydroxyacetophenone) with an aromatic aldehyde (e.g., 3-hydroxybenzaldehyde). scispace.com This reaction produces a 2'-hydroxychalcone (B22705) intermediate. The subsequent step is an oxidative cyclization of the chalcone (B49325) to form the flavone. This cyclization is frequently achieved using a system of iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inscispace.com This approach is valued for its operational simplicity and the wide availability of starting materials.

Intramolecular Wittig Strategy : The Wittig reaction provides another powerful pathway for constructing the flavone heterocyclic ring. innovareacademics.inorientjchem.org A general approach involves converting a starting 2'-hydroxyacetophenone (B8834) derivative into a triphenylphosphonium salt. innovareacademics.inresearchgate.net Following the formation of the corresponding ylide via treatment with a base, an intramolecular reaction occurs, leading to the closure of the pyranone ring and formation of the flavone. orientjchem.orgresearchgate.net A photo-Wittig reaction has also been reported as a method for flavone synthesis. semanticscholar.orgorientjchem.org

Table 1: Comparison of Primary Synthesis Pathways for Flavones

| Method | Starting Materials | Key Intermediate | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone derivative, Aromatic acid chloride | 1,3-Diketone | 1. Acylation (e.g., pyridine) 2. Base for rearrangement (e.g., KOH) 3. Acid for cyclization (e.g., H₂SO₄) | wikipedia.orgwiley.cominnovareacademics.in |

| Claisen-Schmidt Condensation | 2-Hydroxyacetophenone derivative, Aromatic aldehyde | 2'-Hydroxychalcone | 1. Base for condensation (e.g., NaOH, KOH) 2. Oxidative cyclization (e.g., I₂/DMSO) | orientjchem.orgscispace.com |

| Intramolecular Wittig Strategy | 2'-Hydroxyacetophenone derivative | Phosphonium ylide | 1. Bromination & Triphenylphosphine 2. Base for ylide formation and cyclization | innovareacademics.inorientjchem.orgresearchgate.net |

Preparation of Structurally Modified Derivatives

The core structure of this compound can be chemically modified to produce a wide array of derivatives, which is a common strategy for structure-activity relationship studies. Derivatization typically targets the hydroxyl groups or the flavone backbone.

One common strategy involves the alkylation or acylation of the hydroxyl groups. For instance, in the synthesis of derivatives of the related compound chrysin (B1683763) (5,7-dihydroxyflavone), researchers have introduced N'-alkylidene/arylideneacetohydrazide moieties at the 7-hydroxyl position. dovepress.com This is achieved by first reacting the parent flavone with an ethyl haloacetate to install an ester, followed by reaction with hydrazine (B178648) to form a hydrazide, and finally condensation with various aldehydes to yield the target derivatives. dovepress.com Similar strategies could be applied to the hydroxyl groups of this compound.

Another approach to derivatization involves the formation of metal complexes. Flavonoids, including quercetin (B1663063) and chrysin, have been used as ligands to synthesize rhenium–tricarbonyl complexes. nih.gov This is typically achieved by reacting the flavonoid with a suitable metal precursor, such as fac-[Re(CO)₃(sol)₃]⁺, leading to coordination of the metal with the flavonoid, often through a carbonyl oxygen and an adjacent hydroxyl group. nih.gov

Challenges and Advances in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of flavonoids like this compound presents several challenges. huarenscience.com

Complexity and Yield : Flavone syntheses often involve multiple steps. Maintaining high yields and reproducibility becomes more difficult at a larger scale due to the increased potential for side reactions and the accumulation of impurities. huarenscience.com

Purification : The purification of the final product and intermediates is a significant hurdle. Traditional laboratory techniques like column chromatography are often not economically viable or efficient for industrial quantities. huarenscience.com The removal of residual metal catalysts or reagents adds another layer of complexity.

Cost of Reagents : The economic feasibility of scalable synthesis is heavily dependent on the cost of starting materials, reagents, and catalysts. huarenscience.com For example, syntheses that rely on expensive noble metal catalysts, such as palladium, can significantly increase production costs.

Advances to overcome these challenges focus on process optimization and green chemistry. This includes the development of more efficient, one-pot synthesis procedures that reduce the number of steps and isolation procedures. innovareacademics.in Furthermore, there is growing interest in using greener catalysts and solvents, such as employing agro-food waste products as natural catalysts for the Claisen-Schmidt reaction, to create more sustainable and cost-effective synthetic routes. rsc.org The development of microbial biosynthesis using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae represents an emerging biotechnological alternative to chemical synthesis for producing flavonoids, though yields can be a limiting factor.

Biological Activities and Mechanistic Investigations in Preclinical Models

Modulation of Inflammatory Processes

5,3'-Dihydroxyflavone has demonstrated the ability to influence inflammatory pathways through several mechanisms, including the inhibition of pro-inflammatory mediators, regulation of key signaling cascades, interaction with immune receptors, and modulation of enzyme activity.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins)

Preclinical studies have shown that this compound and its analogs can suppress the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, certain 5,7-dihydroxyflavone analogues have been observed to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govcore.ac.uk Specifically, compounds designated as 1, 4, and 9 in one study demonstrated inhibitory effects on LPS-induced NO production at relatively low concentrations. nih.gov Another study reported that 3',4'-dihydroxyflavone (B191068), a structurally related compound, also potently inhibited the production of NO and PGE2 in LPS-induced macrophages. researchgate.net This inhibitory action on pro-inflammatory molecules is a critical aspect of the compound's anti-inflammatory profile. mdpi.com

Table 1: Effects of Dihydroxyflavone Analogues on Pro-inflammatory Mediator Production

| Compound/Analogue | Cell Line | Stimulant | Inhibited Mediator | Key Finding | Reference |

|---|---|---|---|---|---|

| 5,7-Dihydroxyflavone analogues (1, 4, 9) | RAW 264.7 | LPS | Nitric Oxide (NO) | Inhibited NO production at low concentrations. | nih.gov |

| 5,7-Dihydroxyflavone analogues | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Inhibited PGE2 production. | core.ac.uk |

| 3',4'-Dihydroxyflavone | RAW 264.7 | LPS | NO, PGE2 | Potently inhibited NO and PGE2 production. | researchgate.net |

| 7,8-Dihydroxyflavone (B1666355) | RAW 264.7 | LPS | NO, PGE2 | Inhibited the secretion of NO and PGE2. | mdpi.com |

Regulation of Key Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)

The anti-inflammatory effects of dihydroxyflavones are closely linked to their ability to regulate intracellular signaling pathways that control the expression of inflammatory genes. Research has implicated the modulation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

One study found that 5,7-dihydroxyflavone analogues suppressed the phosphorylation of Akt and ERK5, which in turn inhibited the phosphorylation of IκBα and subsequently the activity of NF-κB. nih.gov Similarly, 3',4'-dihydroxyflavone was shown to suppress LPS-induced inflammation by inactivating NF-κB, activator protein-1 (AP-1), and interferon regulatory factor 3 (IRF3) pathways in macrophages. researchgate.netnih.gov This compound also inhibited the phosphorylation of MAPK and the activation of NF-κB in microglial cells. researchgate.net

Furthermore, studies on related dihydroxyflavones have demonstrated effects on the JAK-STAT pathway. For example, 5,6-dihydroxyflavone (B183487) was found to downregulate the phosphorylation of JAK2 and STAT3 in LPS-stimulated macrophages. mdpi.comresearchgate.net 5,7-dihydroxyflavone has been reported to decrease the phosphorylation levels of STAT3 in human liver cancer cells. frontiersin.org The regulation of these interconnected signaling pathways is a crucial mechanism by which these compounds exert their anti-inflammatory effects. mdpi.com

Interactions with Immune Receptors (e.g., Toll-like Receptor 4/Myeloid Differentiation Factor 2 Complex)

A key mechanism underlying the anti-inflammatory activity of some dihydroxyflavones is their ability to interfere with the initial steps of the inflammatory cascade, specifically the recognition of pathogen-associated molecular patterns by immune receptors. Research has shown that 3',4'-dihydroxyflavone can directly interact with the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 2 (MD2) complex. researchgate.netnih.gov

Molecular docking analysis and in vitro binding assays revealed that this compound binds to the hydrophobic pocket of MD2. researchgate.netnih.gov This interaction interferes with the binding of lipopolysaccharide (LPS) to the TLR4/MD2 complex, thereby preventing the activation of downstream inflammatory signaling pathways. researchgate.netnih.gov By blocking this initial recognition step, 3',4'-dihydroxyflavone effectively mitigates the inflammatory response triggered by bacterial endotoxins like LPS. nih.gov This direct interaction with an immune receptor complex highlights a specific molecular target for this class of flavonoids.

Enzyme Activity Modulation in Inflammation (e.g., iNOS, COX-2)

The overproduction of nitric oxide and prostaglandins (B1171923) during inflammation is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. caldic.com Dihydroxyflavones have been shown to modulate the activity and expression of these pro-inflammatory enzymes.

Studies on chrysin (B1683763) (5,7-dihydroxyflavone) and its derivatives have demonstrated their ability to suppress the expression of iNOS and COX-2. caldic.comnih.gov For instance, certain chrysin derivatives were found to inhibit LPS-induced nitrate (B79036) production in cultured macrophage cells, indicating a reduction in iNOS activity. caldic.comnih.gov While some derivatives weakly inhibited the iNOS enzyme directly, the primary mechanism for chrysin appears to be the suppression of iNOS and COX-2 gene expression. nih.govcaldic.com This leads to a decrease in the production of their respective inflammatory products, NO and prostaglandins. mdpi.comcaldic.com

Antioxidant Mechanisms

In addition to their anti-inflammatory properties, dihydroxyflavones also exhibit significant antioxidant activity, which contributes to their protective effects against cellular stress.

Reactive Oxygen Species Scavenging

Flavonoids, including dihydroxyflavones, are recognized for their capacity to act as antioxidants. One of the primary mechanisms is the direct scavenging of reactive oxygen species (ROS). mdpi.comnih.gov A study on 5,6-dihydroxyflavone demonstrated its ability to scavenge cytoplasmic and mitochondrial ROS in LPS-stimulated murine macrophages. mdpi.com The compound was shown to dose-dependently reduce LPS-induced ROS, with a calculated IC50 value of 0.8310 ± 0.633 μM for cytoplasmic ROS scavenging. mdpi.comnih.gov This direct antioxidant action helps to alleviate cellular oxidative stress, which is closely linked to inflammation. mdpi.com The ability to scavenge ROS can protect cellular components like lipids, proteins, and DNA from oxidative damage. nih.gov

Table 2: IC50 Values for Biological Activities of Dihydroxyflavones

| Compound | Activity | Cell Line/System | IC50 Value | Reference |

|---|---|---|---|---|

| 5,6-Dihydroxyflavone | Nitric Oxide (NO) Inhibition | Murine Macrophages | 11.55 ± 0.64 μM | mdpi.comnih.gov |

| 5,6-Dihydroxyflavone | Cytoplasmic ROS Scavenging | Murine Macrophages | 0.8310 ± 0.633 μM | mdpi.comnih.gov |

| 5,7-Diacetylflavone (Chrysin derivative) | COX-2 Enzyme Inhibition | Enzyme Assay | 2.7 μM | caldic.comnih.gov |

Induction of Antioxidant Enzymes (e.g., Heme Oxygenase-1)

The induction of cytoprotective enzymes is a key mechanism through which flavonoids exert their beneficial effects. One of the most studied of these enzymes is Heme Oxygenase-1 (HO-1), an inducible enzyme that plays a crucial role in the cellular defense against oxidative stress. nih.gov

Studies on structurally related dihydroxyflavones have demonstrated their ability to modulate HO-1 expression. For instance, 7,8-dihydroxyflavone (7,8-DHF) has been shown to markedly upregulate both the mRNA and protein expression of HO-1 in human keratinocytes. spandidos-publications.com This upregulation resulted in increased HO-1 activity. spandidos-publications.com The induction of HO-1 by 7,8-DHF was found to be dose- and time-dependent in primary mouse chondrocytes. nih.gov Research has shown that the induction of HO-1 can suppress the production of inflammatory mediators. nih.gov While direct evidence for this compound is still emerging, the activities of analogous compounds suggest a potential for similar mechanisms.

The process of HO-1 induction is often linked to the activation of specific signaling pathways. In the case of 7,8-DHF, its ability to increase HO-1 expression is mediated by the phosphorylation of ERK and Akt, two important signaling enzymes in cellular protection. spandidos-publications.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary regulator of the antioxidant response in cells. frontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). spandidos-publications.com Upon exposure to oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it activates the transcription of various antioxidant genes, including HO-1. spandidos-publications.com

The activation of the Nrf2 pathway is a key mechanism for the neuroprotective effects of some flavonoids. For example, 7,8-dihydroxyflavone (7,8-DHF) has been shown to activate the Nrf2 signaling pathway in primary chondrocytes. nih.gov This activation involves the nuclear translocation of Nrf2 and the subsequent upregulation of its downstream target, HO-1. nih.gov Studies with 7,8-DHF in human keratinocytes have shown that it increases the levels of total, nuclear, and phosphorylated Nrf2, while decreasing the expression of its repressor, Keap1. spandidos-publications.com This suggests that 7,8-DHF promotes the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to enter the nucleus and initiate the transcription of antioxidant genes. spandidos-publications.com Furthermore, the activation of the Nrf2 pathway by 7,8-DHF has been linked to the upregulation of other antioxidant enzymes like glutathione (B108866) peroxidase (GPX). spandidos-publications.com

Neurobiological Effects

Neuroprotective Mechanisms (e.g., against excitotoxicity, neurotoxicity)

Flavonoids have shown considerable promise in protecting neurons from various forms of damage, including excitotoxicity and neurotoxicity. iiarjournals.org Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. embopress.org

The neuroprotective effects of certain flavonoids are mediated through their interaction with key signaling pathways. For instance, 7,8-dihydroxyflavone (7,8-DHF), a structural analog, has been identified as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.gov Activation of the TrkB receptor is crucial for neuronal survival, differentiation, and plasticity. nih.gov 7,8-DHF has been shown to protect against neurotoxicity in various preclinical models. nih.gov For example, it has demonstrated protective effects in a mouse model of HIV-associated neurocognitive disorder by activating TrkB signaling. neuroscijournal.com

Moreover, the antioxidant properties of flavonoids contribute significantly to their neuroprotective capacity. By activating the Nrf2 pathway and inducing antioxidant enzymes, these compounds can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. spandidos-publications.com

Modulation of Neurotrophic Factor Signaling (e.g., Tropomyosin Receptor Kinase B/Brain-Derived Neurotrophic Factor Pathway)

Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), are essential for the survival, growth, and differentiation of neurons. dovepress.com They exert their effects by binding to specific receptors, primarily the Tropomyosin receptor kinase B (TrkB). dovepress.com The BDNF/TrkB signaling pathway is a critical regulator of synaptic plasticity and neuronal health. nih.govmdpi.com

A significant breakthrough in flavonoid research was the discovery that 7,8-dihydroxyflavone (7,8-DHF) acts as a potent and selective agonist of the TrkB receptor, effectively mimicking the actions of BDNF. nih.gov This finding has spurred extensive research into the therapeutic potential of 7,8-DHF and related flavonoids for neurological and psychiatric disorders. nih.gov Systemic administration of 7,8-DHF has been shown to activate TrkB receptors in the brain, including the amygdala, a region crucial for emotional processing. nih.gov This activation triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are vital for promoting neuronal survival and plasticity. dovepress.com

The ability of 7,8-DHF to cross the blood-brain barrier and activate TrkB receptors makes it a promising candidate for treating conditions associated with impaired BDNF signaling, such as Huntington's disease. mdsabstracts.org In a mouse model of this disease, 7,8-DHF was found to modulate the TrkB receptor and microglial activation, suggesting a dual mechanism of neuroprotection. mdsabstracts.org

Influence on Cognitive Functions (e.g., memory consolidation, emotional learning)

The modulation of neurotrophic factor signaling by flavonoids has direct implications for cognitive functions, including memory and learning. nih.gov The BDNF/TrkB pathway is known to be a critical molecular mediator of these processes. psychiatryonline.org

Studies using the TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) have provided compelling evidence for the role of this signaling pathway in cognitive enhancement. Systemic administration of 7,8-DHF has been shown to improve memory consolidation in rats and mice. thegoodscentscompany.com In the context of emotional learning, 7,8-DHF has been found to enhance both the acquisition and extinction of conditioned fear in mice. psychiatryonline.orgresearchgate.net This suggests that activating TrkB signaling can facilitate the formation of new fear memories as well as the ability to suppress previously learned fear responses. psychiatryonline.orgresearchgate.net

Furthermore, 7,8-DHF has shown potential in reversing learning and extinction deficits associated with stress. nih.govresearchgate.net In mice with a history of immobilization stress, which can impair BDNF signaling, 7,8-DHF was able to rescue the observed extinction deficit. nih.govresearchgate.net These findings highlight the potential of TrkB-activating flavonoids to treat cognitive impairments associated with various neuropsychiatric disorders. nih.gov

Antiproliferative and Pro-apoptotic Activities in Cancer Models

Certain flavonoids have been investigated for their potential to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. iiarjournals.org These effects are often mediated by the modulation of various cellular signaling pathways involved in cell proliferation and survival. iiarjournals.org

For example, 7,3'-dihydroxyflavone (B34692), a structural isomer of this compound, has demonstrated anti-proliferative properties in breast cancer cell lines. rjptonline.orgrjptonline.org Studies have shown that this compound can induce apoptosis in MCF-7 breast cancer cells. rjptonline.orgrjptonline.org The mechanism behind this pro-apoptotic activity involves the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, along with the downregulation of the pro-survival transcription factor NF-κB. rjptonline.orgrjptonline.org

Another related compound, 5,7-dihydroxyflavone (chrysin), has been shown to sensitize human lung cancer cells to TRAIL-induced apoptosis. waocp.com This sensitization is achieved by increasing the expression of pro-apoptotic proteins like Bax and caspases, while decreasing the levels of the anti-apoptotic protein Bcl-2. waocp.com Furthermore, 5,7-dihydroxyflavone can enhance the apoptosis-inducing potential of TRAIL in human hepatocarcinoma and cervical carcinoma cells by upregulating Bax and downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov

While direct studies on the antiproliferative and pro-apoptotic activities of this compound are limited, the findings for its structural analogs suggest that it may possess similar anticancer properties. Further research is needed to explore the potential of this compound as a therapeutic agent in cancer.

Regulation of Metabolic Processes

Specific research on the role of this compound in modulating adipogenesis is not available. A comprehensive study on various 5,7-dihydroxyflavone analogs indicated that the position of hydroxyl groups on the B-ring is crucial for their effect on fat cell formation. jst.go.jpnih.gov For example, Luteolin, which has hydroxyl groups at the 3' and 4' positions in addition to the 5 and 7 positions, was found to inhibit the accumulation of triacylglycerol in 3T3-L1 cells. scispace.comjst.go.jpnih.gov This suggests that the hydroxylation pattern is a key determinant of activity, but direct studies on the 5,3'-dihydroxy isomer are absent.

There is no direct scientific evidence detailing the effects of this compound on glucose homeostasis or insulin (B600854) signaling pathways. Research into other flavonoids has shown potential in this area; for instance, Luteolin has been shown to suppress glucose transporter type 4 (GLUT4) gene and protein levels, and other derivatives have been explored as inhibitors of glycogen (B147801) phosphorylase, a target for managing hyperglycemia. jst.go.jpuclan.ac.uk However, these findings are not specific to this compound.

Effects on Osteogenic Differentiation

No preclinical studies investigating the effects of this compound on osteogenic differentiation have been identified. Research has been conducted on other isomers, such as 3,4'-Dihydroxyflavone, which was shown to promote the osteogenic differentiation of adipose-derived stromal cells. ijstemcell.comresearchgate.net The influence of the 5,3'-dihydroxy substitution pattern on this process remains uninvestigated.

Impact on Stem Cell Proliferation and Differentiation

Currently, there is a lack of specific scientific research and published data concerning the direct impact of this compound on the proliferation and differentiation of stem cells. While studies on other dihydroxyflavone isomers have been conducted in this area, the unique effects attributable solely to the 5,3'-hydroxylation pattern remain uninvestigated in the available literature.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent is an emerging area of interest. However, detailed preclinical data on its specific activities, such as the inhibition of biofilm formation and the reduction of virulence factors, are not yet available in published research.

Inhibition of Biofilm Formation

There is currently no specific data from preclinical models detailing the efficacy or mechanisms of this compound in inhibiting biofilm formation by microbial pathogens. Research has been conducted on other flavonoid structures, but these findings cannot be directly extrapolated to this compound.

Reduction of Virulence Factor Production

Detailed mechanistic studies and quantitative data on the ability of this compound to reduce the production of specific virulence factors in microorganisms are not present in the current body of scientific literature.

Other Enzymatic and Receptor Interactions

The interaction of this compound with various enzymes is a key area of research to understand its biological potential. The following sections summarize the available findings on its inhibitory and modulatory effects on specific enzymes.

Glycogen Phosphorylase Inhibition

Glycogen phosphorylase is a critical enzyme in glucose homeostasis, and its inhibition is a target for managing type 2 diabetes. While flavonoids as a class are known inhibitors of this enzyme, specific inhibitory constants (K_i) or IC50 values for this compound are not detailed in available studies. Research on structurally related compounds, such as 5,7-dihydroxyflavone (chrysin), has shown that the hydroxylation pattern is crucial for activity, but direct data for the 5,3'-dihydroxy arrangement is lacking. uclan.ac.ukacs.org

Hormone-Related Enzyme Modulation (e.g., Aromatase, Estrogen Sulfotransferase)

The modulation of hormone-synthesizing and -metabolizing enzymes is a significant aspect of flavonoid research.

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a strategy in the treatment of hormone-dependent cancers. nih.gov Flavonoids are known to be competitive inhibitors of aromatase. nih.gov However, specific IC50 values detailing the potency of this compound as an aromatase inhibitor are not available in the reviewed scientific literature. Studies on other flavones indicate that the substitution pattern on the rings significantly influences inhibitory activity. nih.govnih.gov

Estrogen Sulfotransferase: This enzyme plays a role in the metabolism and deactivation of estrogens. While various flavonoids have been identified as inhibitors of estrogen sulfotransferase, specific inhibitory data for this compound is not currently documented in scientific publications.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Positioning on Biological Activities

The position of hydroxyl (-OH) groups on the flavone (B191248) backbone is a critical determinant of its biological activity. For instance, hydroxyl groups at the C-5 and C-4' positions are reported to enhance anti-inflammatory functions, whereas those at the C-6, C-7, C-8, and C-3' positions may decrease this activity. acs.org The presence of a hydroxyl group at the C-3 position, which distinguishes flavonols from flavones, can also undermine the anti-inflammatory activity of flavone aglycones. acs.org

In the context of antioxidant activity, the positioning of hydroxyl groups is equally significant. Studies on various monohydroxy- and dihydroxyflavones have shown that the antioxidant capacity, often measured by the Trolox equivalent antioxidant capacity (TEAC), is pH-dependent. amu.edu.pl Specifically, flavones with a hydroxyl group at the C3 or C5 position exhibit a notable increase in TEAC value as the pH rises. amu.edu.pl Conversely, flavones hydroxylated at the C4' and C7 positions show minimal activity across a range of pH values. amu.edu.pl Interestingly, some dihydroxyflavone combinations, such as 7,3'-dihydroxyflavone (B34692) and 7,4'-dihydroxyflavone, are also found to be inactive. amu.edu.pl The presence of a catechol (ortho-dihydroxy) group on either the A or B ring, such as in 3',4'-dihydroxyflavone (B191068), significantly boosts antioxidant potential, an effect that increases with pH. amu.edu.pl

The acidity of the hydroxyl groups, which is influenced by their position, plays a role in their antiradical properties. acs.org The 7-OH group is often the most acidic site in many flavonoids, and its ability to participate in radical reactions via a process called Sequential Proton Loss Electron Transfer (SPLET) is enhanced in polar solvents. acs.org The formation of intramolecular hydrogen bonds, for example between the 5-OH and the 4-keto group, can decrease the acidity of the participating hydroxyl group. acs.org

Role of A-Ring and B-Ring Substitutions

Substitutions on both the A-ring and B-ring of the flavone structure significantly modulate biological activity.

A-Ring Substitutions:

The presence of hydroxyl groups at C-5 and C-7 on the A-ring is a common feature in many biologically active flavonoids. mdpi.com These groups are considered important for anti-inflammatory activity, and their glycosylation can reduce this effect. mdpi.com For instance, the addition of selenium atoms to the A-ring of 5,7-dihydroxyflavone (chrysin) has been shown to improve antioxidant and anticancer activities. mdpi.com Furthermore, increasing the number of methoxy (B1213986) groups on the A-ring can enhance inhibitory activity against certain cancer cells, although a methoxy group at the C-5 position may reduce activity due to steric hindrance. mdpi.com

B-Ring Substitutions:

Substituents on the B-ring also play a crucial role. An ortho-dihydroxyl (catechol) group on the B-ring is a key feature for antioxidant and free radical scavenging properties. mdpi.com In some cases, substitutions on the B-ring, such as with chlorine or a methyl group, have been found to be beneficial for anticancer activity. mdpi.com However, the introduction of a hydroxyl group on the B-ring of kaempferol, despite other favorable structural features, has been linked to lower antioxidant activity. mdpi.com For antibacterial activity, hydroxylation at the 3' and 4' positions on the B-ring has been found to be beneficial. helsinki.fi

| Compound | A-Ring Substitutions | B-Ring Substitutions | Observed Biological Activity Impact | Reference |

|---|---|---|---|---|

| 5,3'-Dihydroxyflavone | 5-OH | 3'-OH | -OH at C-3' may attenuate anti-inflammatory activity. | acs.org |

| Chrysin (B1683763) (5,7-dihydroxyflavone) | 5-OH, 7-OH | None | Addition of Selenium to A-ring improves antioxidant and anticancer activities. | mdpi.com |

| Kaempferol | 5-OH, 7-OH | 4'-OH | Hydroxyl group on B-ring may lead to lower antioxidant activity. | mdpi.com |

| 3',4'-dihydroxyflavone | None | 3'-OH, 4'-OH (catechol) | Catechol group significantly boosts antioxidant potential. | amu.edu.pl |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use physicochemical properties or molecular descriptors to predict the activity of new chemical structures. wikipedia.org In the context of flavonoids, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), are employed to understand the relationship between the three-dimensional structure of the molecules and their activities. nih.govnih.gov

For a class of 3',4'-dihydroxyflavone derivatives acting as rat 5-lipoxygenase inhibitors, a CoMFA model was developed. nih.gov This model indicated that both steric and electrostatic fields contributed to the inhibitory activity, with the steric field having a more significant influence. nih.gov The statistical reliability and predictive power of the model were found to be high, allowing for the identification of key regions for modification to design more potent inhibitors. nih.gov

In another study, 3D-QSAR models were generated for flavones as inhibitors of P-glycoprotein. nih.gov Both ligand-based and receptor-guided CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed. nih.gov These models highlighted the importance of hydrophobic and steric parameters for the inhibitory activity towards P-glycoprotein, providing insights for the design of future inhibitors. nih.gov Furthermore, a 3D-QSAR analysis of biflavonoids, synthesized from monomers including 3',4'-dihydroxyflavone, was conducted to identify structural features associated with enhanced antioxidant activity, yielding a model with good predictive capability. mdpi.comnih.gov

Metal Chelation Properties and Stability of Complexes

Flavonoids, including this compound, possess metal-chelating properties, which contribute to their antioxidant activity. nih.govresearchgate.net They can form stable complexes with various metal ions. The most common binding sites for metal ions in flavonoids are the 3',4'-dihydroxy (catechol) group on the B-ring, the 3-hydroxy-4-keto group in the C-ring, and the 5-hydroxy-4-keto group spanning the A and C rings. nih.govacs.org

Studies on the stability of ferric (Fe³⁺) complexes with different flavonoids have shown that the stoichiometry of iron-flavonoid complex formation is typically 1:1. nih.govacs.org The stability of these complexes is pH-dependent. At a physiological pH of 7.4, the catechol site (3',4'-dihydroxy) is the most influential for ferric complexation. nih.gov The ability of flavonoids to chelate ferric iron is significant as it can contribute to their antioxidant activity by preventing metal-catalyzed radical formation. nih.govresearchgate.net

Biosynthetic Pathways and Metabolic Transformations

Primary Biosynthetic Routes in Plants (e.g., Phenylpropanoid Pathway, Chalcone (B49325) Synthase Activity)

The journey to synthesizing 5,3'-dihydroxyflavone begins with the general phenylpropanoid pathway, a fundamental route in plants for producing a variety of phenolic compounds. nih.govmlsu.ac.in This pathway starts with the amino acid phenylalanine. nih.gov Through the sequential action of enzymes including phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), phenylalanine is converted into p-coumaroyl-CoA. nih.gov

The entry point into the specific flavonoid pathway is marked by the activity of chalcone synthase (CHS) . mdpi.comnih.gov This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, specifically naringenin (B18129) chalcone. mdpi.comgenome.jp CHS is considered a rate-limiting enzyme in flavonoid biosynthesis, and its suppression can significantly reduce total flavonoid levels. mdpi.comnih.gov Following its formation, the chalcone is then cyclized into a flavanone (B1672756) by the enzyme chalcone isomerase (CHI) . researchgate.net

To produce this compound, specific hydroxylation patterns on the A and B rings of the flavanone precursor are necessary. The "5" hydroxy group is typically incorporated early in the flavonoid pathway, originating from the polyketide nature of the A ring formation by CHS. The "3'" hydroxylation of the B-ring is catalyzed by an enzyme known as flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 monooxygenase. mdpi.com This enzyme can act on flavanones like naringenin to produce eriodictyol (B191197). mdpi.com

Flavone (B191248) Synthase Mechanisms and Enzymes

The conversion of a flavanone into a flavone, the defining step for this class of compounds, is carried out by flavone synthase (FNS) . mdpi.com This enzyme introduces a double bond between the C-2 and C-3 positions of the C-ring of the flavanone precursor. oup.com There are two main types of flavone synthases identified in plants: FNSI and FNSII. oup.com

FNSI enzymes are soluble dioxygenases that depend on Fe²⁺ and 2-oxoglutarate. They are commonly found in plants like those of the Apiaceae family. mdpi.com

FNSII enzymes are cytochrome P450 monooxygenases located on the endoplasmic reticulum. oup.comoup.com These enzymes directly convert flavanones into flavones. nih.gov For example, FNSII can catalyze the conversion of naringenin to apigenin (B1666066) and eriodictyol to luteolin. nih.gov The synthesis of this compound would require an FNS to act on a flavanone precursor that has a 5-hydroxy group and a 3'-hydroxy group.

Enzymatic Regulation in Flavonoid Biosynthesis

The biosynthesis of flavonoids, including this compound, is a tightly regulated process. The expression of the genes encoding the biosynthetic enzymes, such as PAL, CHS, and FNS, is often coordinated and can be induced by various internal and external stimuli, including light, hormones, and stress factors like pathogen attack. nih.govtandfonline.com

Key regulatory points in the pathway include:

Chalcone Synthase (CHS): As the first committed enzyme in the flavonoid pathway, CHS is a major point of regulation. Its expression is often induced by stress conditions. nih.gov

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes determine the hydroxylation pattern of the B-ring and are critical in directing the pathway towards the synthesis of different classes of flavonoids. mdpi.com

Flavone Synthase (FNS): The activity of FNS determines whether a flavanone will be converted into a flavone, thus controlling the flux into this specific branch of the flavonoid pathway. oup.com

Transcriptional regulation plays a crucial role, with specific transcription factors controlling the expression of the biosynthetic genes in response to developmental and environmental cues. scispace.com

Microbial Biotransformation and Degradation Pathways

Microorganisms, particularly those in the gut and soil, can metabolize flavonoids like this compound. iastate.edunih.gov This biotransformation can significantly affect the bioavailability and biological activity of these compounds. The structure of a flavonoid, especially its hydroxylation pattern, is a key determinant of its degradation rate by gut microflora. iastate.edu For instance, the presence of hydroxyl groups at the 5-, 7-, and 4'-positions generally leads to faster degradation. iastate.edu

Studies have shown that various fungi, such as Aspergillus and Streptomyces species, can transform flavones through reactions like hydroxylation, methylation, and glycosylation. nih.govresearchgate.netnih.gov For example, Aspergillus niger has been observed to transform flavone into hydroxylated derivatives. researchgate.nettandfonline.com The degradation of the flavone backbone often involves the cleavage of the heterocyclic C-ring, followed by the breakdown of the A and B rings into smaller phenolic compounds. iastate.edu Some bacteria, like Rhizobium species, are also capable of catabolizing flavones. asm.org This microbial metabolism can lead to the formation of new metabolites with different biological properties than the parent compound. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and widely used technique for the separation, identification, and analysis of flavonoids like 5,3'-Dihydroxyflavone from complex mixtures. bibliotekanauki.plmtoz-biolabs.com This method offers high sensitivity and specificity, allowing for accurate characterization even at low concentrations. mtoz-biolabs.com

In a typical LC-MS analysis, the sample is first passed through an HPLC column, which separates the components based on their affinity for the stationary phase. For flavonoids, reversed-phase columns, such as C8 or C18, are commonly employed. bibliotekanauki.plnih.govmassbank.eu A gradient elution using a mobile phase, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acid modifier (e.g., acetic acid or formic acid), is used to effectively separate the compounds. massbank.euhplc.eu

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar compounds like flavonoids, as it is effective and versatile. frontiersin.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are used for structural identification. nih.govmassbank.eu Tandem mass spectrometry (MS/MS or MS²) further fragments specific ions to yield more detailed structural data. bibliotekanauki.plnih.gov

Detailed findings from LC-MS analyses of this compound have been reported, providing specific parameters for its identification. nih.govmassbank.eu For instance, analyses using an Agilent 1200 RRLC system with an Agilent 6520 QTOF detector have successfully characterized the compound in both positive and negative ionization modes. nih.govmassbank.eu

Table 1: Exemplary LC-MS Parameters for this compound Analysis

| Parameter | Value | Source |

| Instrument | Agilent 1200 RRLC; Agilent 6520 QTOF | nih.govmassbank.eu |

| Instrument Type | LC-ESI-QTOF | nih.govmassbank.eu |

| Column | Agilent SB-Aq 2.1x50mm, 1.8 micron (analytical) | nih.govmassbank.eu |

| Mobile Phase A | Water with 0.2% acetic acid | massbank.eu |

| Mobile Phase B | Methanol with 0.2% acetic acid | massbank.eu |

| Flow Rate | 0.6 ml/min | massbank.eu |

| Retention Time | 8.434 min | nih.govmassbank.eu |

| Ionization Mode | Positive (ESI+) / Negative (ESI-) | nih.govmassbank.eu |

Spectroscopic Approaches (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound. Mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For this compound (C₁₅H₁₀O₄), the calculated exact mass is 254.057909 Da. massbank.eu In positive ion mode, the compound is typically detected as a protonated molecule [M+H]⁺ with an m/z of approximately 255.0652. nih.govmassbank.eu In negative ion mode, it is observed as a deprotonated molecule [M-H]⁻ with an m/z of about 253.0506. nih.gov

Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns that help confirm the structure. The collision-induced dissociation of the precursor ions yields specific product ions that correspond to different parts of the flavonoid backbone. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Positive Ion Mode | Negative Ion Mode | Source |

| Precursor Type | [M+H]⁺ | [M-H]⁻ | nih.gov |

| Precursor m/z | 255.0652 | 253.0506 | nih.gov |

| Collision Energy | 10 eV / 20 eV | - | nih.govmassbank.eu |

| Top 5 Peaks (20 eV) | 255.0648, 137.0231, 176.9872, 181.0627, 119.0456 | - | nih.gov |

| MS² Fragments | - | 253, 235, 134.9 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a flavonoid is characterized by specific vibrational bands. irb.hr For this compound, key absorptions would include those from the hydroxyl (-OH) groups and the carbonyl (C=O) group of the pyrone ring. nih.govirb.hr The carbonyl stretching vibration is typically observed in the region of 1600-1660 cm⁻¹. irb.hr The position of this band is sensitive to hydrogen bonding; for instance, the C=O stretching in 5-hydroxyflavone (B191505) is downshifted compared to flavone (B191248) due to intramolecular hydrogen bonding between the 5-hydroxyl group and the 4-carbonyl group. irb.hr An ATR-IR spectrum for this compound has been recorded using a Bio-Rad FTS instrument. nih.gov

Quantitative Analysis Methods (e.g., Q-absorbance Ratio Spectrophotometry)

Quantitative analysis is crucial for determining the amount of this compound in a sample. While HPLC with UV or MS detection is a primary method for quantification, UV-Vis spectrophotometric methods like the Q-absorbance ratio method offer a simpler, cost-effective alternative for the simultaneous analysis of two-component mixtures. dypvp.edu.inajpaonline.comgrafiati.com

The Q-absorbance ratio method is a modification of the simultaneous equation procedure in spectrophotometry. ajpaonline.com It is applicable when analyzing a compound in the presence of an interfering substance. The method involves measuring the absorbance of the mixture at two specific wavelengths:

The iso-absorptive point, where both components have the same absorptivity. ajpaonline.comgrafiati.com

The λ-max (wavelength of maximum absorption) of one of the two components. ajpaonline.comgrafiati.com

The ratio of the absorbances at these two wavelengths (the Q-value) is used in a set of equations to calculate the concentration of each component in the mixture. ajpaonline.comjpsionline.com

For the quantification of this compound in a binary mixture, one would first need to identify its λ-max and then determine an iso-absorptive point with the second compound. By preparing standard solutions and measuring their absorptivities at these wavelengths, a set of equations can be established to determine the concentration of this compound in an unknown sample. dypvp.edu.injpsionline.com This method has been successfully validated and applied for the simultaneous estimation of various compounds in pharmaceutical formulations. dypvp.edu.injpsionline.com

Emerging Research Areas and Future Directions

Investigation of Metabolite Profiles and Bioavailability

A significant hurdle for the therapeutic application of many flavonoids, including 5,3'-Dihydroxyflavone, is their extensive metabolism and consequent low bioavailability. nih.govnih.gov When administered orally, flavonoids undergo substantial modification in the intestines and liver, a process known as first-pass metabolism. The primary metabolic pathways are glucuronidation and sulfation, which are conjugation reactions that increase the water solubility of the compounds, facilitating their excretion. nih.govnih.gov

Systematic studies on various flavonoids have revealed that the position of the hydroxyl (-OH) groups on the flavone (B191248) structure significantly influences the rate and site of these metabolic reactions. nih.gov For instance, in dihydroxyflavones, glucuronidation tends to occur at the 7-OH and 3-OH positions, while sulfation is often limited to the 7-OH and 4'-OH positions. nih.gov Hydroxyl groups at the 5-OH and 6-OH positions are generally not conjugated. nih.gov For this compound, this suggests that the 5-OH group may remain free, while the 3'-OH group is a potential site for metabolism. The intestinal microflora can also play a role in flavonoid metabolism, capable of cleaving the flavonoid structure and producing smaller phenolic acid metabolites. nih.gov

The bioavailability of flavonoids is often low. For example, the related compound 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has an oral bioavailability of only about 4.6% in mice. nih.govpnas.org This is partly due to efflux proteins like P-glycoprotein in the intestine, which actively pump flavonoids out of cells and back into the intestinal lumen. nih.gov Research into another flavonoid, genistein, showed that while the bioavailability of the free form (aglycone) was low, the total bioavailability including its metabolites was much higher, indicating extensive conversion in the body. nih.gov Understanding the specific metabolites of this compound and their biological activity is a critical area for future research. It is possible that the metabolites, rather than the parent compound, are responsible for some of its biological effects. alzdiscovery.org

Table 1: General Metabolic Pathways for Dihydroxyflavones

| Metabolic Process | Key Enzymes | Common Sites of Action | Effect on Bioavailability |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 7-OH, 3-OH positions | Decreases bioavailability by increasing water solubility for excretion. nih.gov |

| Sulfation | Sulfotransferases (SULTs) | 7-OH, 4'-OH positions | Decreases bioavailability by increasing water solubility for excretion. nih.gov |

| O-methylation | Catechol-O-methyltransferase (COMT) | Catechol (adjacent -OH) groups | Can alter biological activity; metabolites may be active. nih.gov |

| Ring Fission | Intestinal Microbiota | Flavonoid core structure | Produces smaller phenolic acid derivatives. nih.gov |

Exploration in New Disease Models

The potential therapeutic applications of this compound and its isomers are being explored in a variety of new disease models. biosynth.com Much of the research has been driven by the neurotrophic and antioxidant activities observed with the related compound 7,8-dihydroxyflavone (7,8-DHF). wikipedia.org 7,8-DHF has shown promise in animal models of several central nervous system disorders, including Alzheimer's disease, Parkinson's disease, depression, and traumatic brain injury. wikipedia.orgnih.gov This has prompted investigations into whether other dihydroxyflavones, such as this compound, may have similar neuroprotective effects. biosynth.com

Given its antioxidant and anti-inflammatory properties, this compound is a candidate for further study in chronic inflammatory conditions and neurodegenerative diseases. biosynth.com For example, 7,8-DHF has been shown to protect against neuronal death and reduce oxidative stress in models of cognitive impairment. alzdiscovery.org Research is also expanding to metabolic diseases. Studies on 7,8-DHF have revealed sex-dependent effects on metabolic health in mice, with females showing protection against high-fat diet-induced obesity, an effect linked to changes in the gut microbiome. mdpi.com This opens up the possibility that this compound could also influence metabolic health through similar mechanisms.

Table 2: Investigated Therapeutic Areas for Dihydroxyflavones

| Disease Category | Specific Models/Conditions | Observed Effects of Related Dihydroxyflavones (e.g., 7,8-DHF) |

|---|---|---|

| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease | Neuroprotection, improved cognition, reduced Aβ plaques. wikipedia.orgnih.gov |

| Psychiatric Disorders | Depression | Antidepressant-like activity. nih.gov |

| Metabolic Disorders | High-fat diet-induced obesity, Hepatic steatosis | Attenuation of fat mass and inflammation (sex-dependent). mdpi.com |

| Brain Injury | Traumatic Brain Injury, Cerebral Ischemia | Promotes recovery and neuronal survival. wikipedia.org |

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of how this compound exerts its effects at a molecular level, researchers are beginning to integrate "omics" technologies. These approaches, including genomics, proteomics, transcriptomics, and metabolomics, allow for a comprehensive, system-wide view of the biological changes induced by the compound.

For instance, studying the metabolome (the complete set of small-molecule metabolites) can provide a detailed picture of how this compound is absorbed, distributed, metabolized, and excreted (ADME). This is crucial for understanding its bioavailability and identifying its active metabolites. nih.gov Proteomics, the large-scale study of proteins, can identify the specific protein targets that this compound interacts with. For example, proteomics could confirm whether this compound, like 7,8-DHF, interacts with the TrkB receptor and its downstream signaling proteins. pnas.org Transcriptomics, which analyzes all RNA transcripts, can reveal how the compound alters gene expression to produce its anti-inflammatory or neuroprotective effects. The use of omics has been suggested for elucidating the complex interactions between flavonoids, the gut microbiota, and the host's metabolic health. mdpi.com

Computational and In Silico Approaches in Ligand Discovery and Optimization

Computational methods are becoming indispensable tools in the early stages of drug discovery and for optimizing lead compounds like this compound. In silico techniques such as molecular docking are used to predict how a molecule will bind to the active site of a target protein. biosynth.com This can help identify the most likely biological targets of this compound and provide insights into the structural basis for its activity.

These computational approaches are also vital for designing new derivatives with improved properties. For example, a major challenge with many flavonoids is their poor bioavailability. pnas.org A prodrug strategy, where the parent compound is chemically modified to improve its absorption and metabolism profiles, can be guided by computational modeling. nih.gov Researchers have successfully used this approach for 7,8-DHF, creating a prodrug (R13) with significantly enhanced oral bioavailability and brain exposure. pnas.orgnih.gov Similar in silico strategies could be applied to this compound to optimize its structure, improve its pharmacokinetic profile, and enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5,3'-Dihydroxyflavone and ensuring regioselectivity?

- Methodological Answer : Regioselective synthesis of this compound can be achieved via mono-etherification under mild basic conditions (e.g., K₂CO₃ in acetone at 40°C). The intramolecular hydrogen bonding between the 5-hydroxyl group and the 4-carbonyl group prevents deprotonation at this position, allowing selective etherification of the 3'-hydroxyl group. This approach yields high purity (64–80%) and avoids unwanted side reactions .

Q. How can UV-Vis spectroscopy and XRD be utilized to characterize the structure of this compound?

- Methodological Answer :

- UV-Vis : Confirms the presence of conjugated π-systems by detecting absorption peaks in the 300–400 nm range, typical of flavones. Surface plasmon resonance (e.g., in gold nanoparticle-embedded formulations) can shift absorption bands, indicating nanoparticle formation .

- XRD : Differentiates crystalline phases in composite materials. For pure this compound, amorphous XRD patterns are expected, while nanoparticle composites show distinct crystalline peaks (e.g., Au at 2θ = 38.29°, 44.43°) .

Q. What in vitro and in vivo models are recommended for initial screening of anti-inflammatory activity?

- Methodological Answer :

- In vitro : COX-1/COX-2 inhibition assays to evaluate enzyme targeting.

- In vivo : Carrageenan-induced paw edema in Wistar rats (120–150 g) with doses of 5–50 mg/kg. Statistical validation via one-way ANOVA and post-Dunnett tests (p < 0.05) ensures robustness. Efficacy is dose-dependent, with 50 mg/kg showing significant inhibition .

Advanced Research Questions

Q. How does the hydroxylation pattern of this compound influence its interaction with cytochrome P450 isoforms?

- Methodological Answer : The 5-hydroxyl group forms an intramolecular H-bond, reducing polarity and enhancing selectivity for P450 1A2 over 1A1 (10:1 selectivity). Mono-etherification at the 3'-position preserves this interaction while modifying metabolic stability. Competitive inhibition assays using fluorogenic substrates (e.g., ethoxyresorufin) quantify isoform-specific activity .

Q. What strategies are effective in resolving contradictory data between in vitro enzyme inhibition and in vivo pharmacological efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to identify absorption limitations.

- Metabolite Screening : Microbial biotransformation (e.g., Streptomyces fulvissimus) identifies active metabolites (e.g., 5,3',4'-trihydroxyflavone) that may contribute to in vivo effects .

- Dose Escalation : Compare in vitro IC₅₀ values with in vivo effective doses (e.g., 50 mg/kg in rats) to adjust for metabolic clearance .

Q. What methodological considerations are critical when embedding this compound into gold nanoparticles for enhanced bioactivity?

- Methodological Answer :

- Synthesis : Reduce auric chloride with this compound under controlled pH (7–8) to stabilize nanoparticle size (~12 nm via Scherrer equation).

- Characterization : Use TEM/SEM for morphology (e.g., aggregated rhombic structures) and AFM for surface topology.

- Bioactivity Testing : H₂O₂ scavenging assays with triplicate measurements (mean ± SD) confirm enhanced antioxidant activity compared to free flavones .

Data Contradiction Analysis

- Example : Discrepancies in anti-inflammatory efficacy across studies may arise from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.